molecular formula C11H9BrF3NO B13723573 [6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol

[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol

Cat. No.: B13723573
M. Wt: 308.09 g/mol
InChI Key: IZMAKRSWPAYFGK-UHFFFAOYSA-N
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Description

[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol: is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom, a trifluoroethyl group, and a methanol group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative, followed by the introduction of the trifluoroethyl group through a nucleophilic substitution reaction. The final step involves the reduction of an intermediate to yield the methanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium azide or thiourea.

Major Products

    Oxidation: [6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-formaldehyde or [6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-carboxylic acid.

    Reduction: 1-(2,2,2-Trifluoro-ethyl)-1H-indol-4-yl]-methanol.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, it is used to study the effects of halogenated indoles on cellular processes and enzyme activities.

Medicine

Industry

In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of [6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and trifluoroethyl groups can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)aniline
  • Methylammonium lead halide
  • Ethyl 3-(furan-2-yl)propionate

Uniqueness

Compared to similar compounds, [6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol is unique due to its specific substitution pattern on the indole ring, which can result in distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H9BrF3NO

Molecular Weight

308.09 g/mol

IUPAC Name

[6-bromo-1-(2,2,2-trifluoroethyl)indol-4-yl]methanol

InChI

InChI=1S/C11H9BrF3NO/c12-8-3-7(5-17)9-1-2-16(10(9)4-8)6-11(13,14)15/h1-4,17H,5-6H2

InChI Key

IZMAKRSWPAYFGK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=CC(=CC(=C21)CO)Br)CC(F)(F)F

Origin of Product

United States

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